2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine
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Overview
Description
2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine is a chemical compound with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 g/mol . This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol replaces the chlorine atom on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrazine: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine: Similar structure but with the trifluoroethoxy group at a different position on the pyrazine ring.
Uniqueness
2-Chloro-5-(2,2,2-trifluoroethoxy)pyrazine is unique due to the presence of the trifluoroethoxy group at the 5-position of the pyrazine ring. This specific substitution pattern can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C6H4ClF3N2O |
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Molecular Weight |
212.56 g/mol |
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethoxy)pyrazine |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-12-5(2-11-4)13-3-6(8,9)10/h1-2H,3H2 |
InChI Key |
CEDBEBXNXNPRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)OCC(F)(F)F |
Origin of Product |
United States |
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